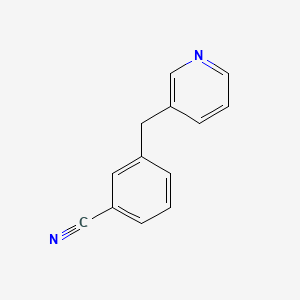
3-(Pyridin-3-ylmethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-ylmethyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyridin-3-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethyl)benzonitrile typically involves the reaction of 3-(bromomethyl)pyridine with benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(Pyridin-3-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents are often employed.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
3-(Pyridin-3-ylmethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals
作用机制
The mechanism of action of 3-(Pyridin-3-ylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely depending on the biological context and the specific target .
相似化合物的比较
Similar Compounds
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Similar structure with a fluorine substitution and a triazole moiety.
1,3-Bis(pyridin-3-ylmethyl)thiourea: Contains a thiourea group instead of a nitrile.
Uniqueness
3-(Pyridin-3-ylmethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various scientific fields.
生物活性
3-(Pyridin-3-ylmethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H10N2
- Molecular Weight : 198.23 g/mol
The compound features a pyridine ring attached to a benzonitrile moiety, which may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds related to this compound exhibit anticancer activity through various mechanisms. For instance, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has been linked to cancer cell proliferation suppression. NAMPT inhibitors have shown significant antiproliferative effects against various cancer cell lines, suggesting that similar compounds may possess comparable activities .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Lines Tested |
|---|---|---|
| FK866 (NAMPT inhibitor) | 5.08 | DU145, HeLa, H1975 |
| Compound derived from pyridine | 0.46 | K562, MCF-7, HUH7 |
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors that are critical in cancer metabolism and proliferation. By inhibiting these targets, the compound may disrupt essential cellular processes leading to apoptosis in cancer cells.
Case Studies
- Inhibition of NAMPT : In a study focusing on NAMPT inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit enzyme activity and reduce cell viability in cancer models. The results demonstrated a strong correlation between structural modifications and increased potency against cancer cells .
- Synthesis and Biological Evaluation : Another research effort involved synthesizing various pyridine derivatives and assessing their biological activities. The findings highlighted that modifications at the pyridine ring significantly impacted the biological efficacy of the compounds, suggesting a structure-activity relationship that could be exploited for drug development.
Applications in Medicinal Chemistry
The compound is being explored as a potential lead in drug discovery programs targeting various diseases, particularly cancer. Its unique structure allows it to serve as a building block for more complex molecules with enhanced biological activity.
属性
IUPAC Name |
3-(pyridin-3-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-4-1-3-11(7-12)8-13-5-2-6-15-10-13/h1-7,10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUDDDDIILYQJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













